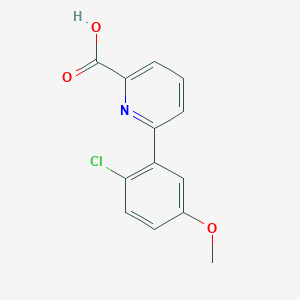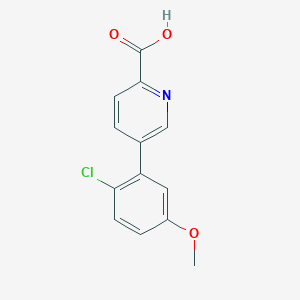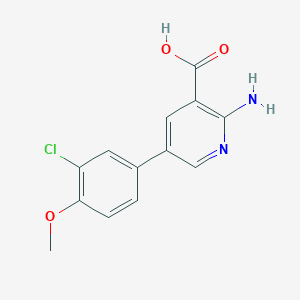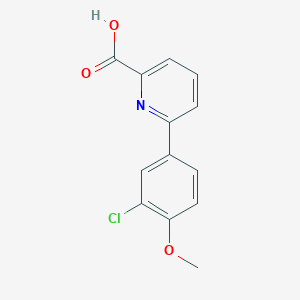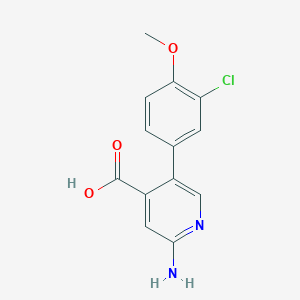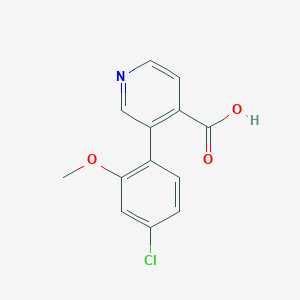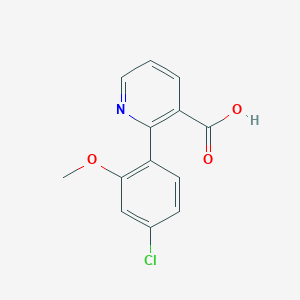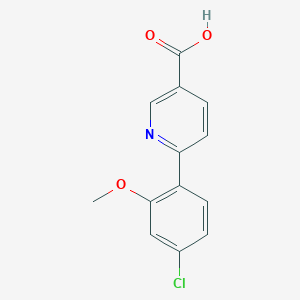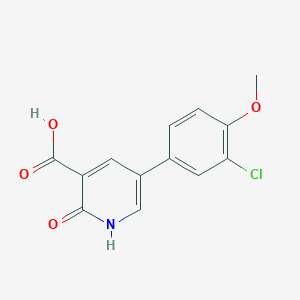
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid (5-CMHNA) is a small organic molecule that has recently been studied for its potential applications in various scientific research fields. 5-CMHNA is a derivative of nicotinic acid, a naturally occurring compound found in certain foods and in the human body. 5-CMHNA has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, 5-CMHNA has been found to have potential applications in drug delivery, gene therapy, and biotechnology.
科学的研究の応用
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential applications in various scientific research fields. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties, and has been studied for its potential applications in drug delivery, gene therapy, and biotechnology. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has also been found to have anti-cancer properties, and has been studied for its potential use in cancer therapy. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has also been found to have anti-oxidant properties, and has been studied for its potential use in the prevention of oxidative damage.
作用機序
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% acts by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has also been found to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. Nitric oxide is involved in various physiological processes, including the regulation of blood pressure and the regulation of immune responses.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has also been found to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. In addition, 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to have anti-cancer properties, and has been studied for its potential use in cancer therapy. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has also been found to have anti-oxidant properties, and has been studied for its potential use in the prevention of oxidative damage.
実験室実験の利点と制限
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has several advantages for use in lab experiments. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% is relatively easy to synthesize, and can be produced in large quantities with high yields. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% is also relatively stable, and can be stored for long periods of time without significant degradation. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% is relatively inexpensive, and can be purchased in bulk for use in lab experiments.
However, there are several limitations to the use of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% in lab experiments. 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% is a relatively new compound, and the mechanism of action is not yet fully understood. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% has not been extensively studied, and more research is needed to fully understand its potential applications.
将来の方向性
Given the potential applications of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95%, there are several potential future directions for research. One potential future direction is the development of new methods for the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95%. Additionally, more research is needed to further understand the mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95%. Furthermore, more research is needed to explore the potential applications of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% in drug delivery, gene therapy, and biotechnology. Finally, more research is needed to investigate the biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95%.
合成法
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95% can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 3-chloro-4-methoxyphenylacetic acid with hydroxylamine to produce 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95%. Enzymatic synthesis involves the use of enzymes such as nitroreductases and nitric oxide synthases to convert 3-chloro-4-methoxyphenylacetic acid to 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95%. Both methods of synthesis produce high yields of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid, 95%.
特性
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-11-3-2-7(5-10(11)14)8-4-9(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZNRNRYIAVOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687933 |
Source


|
| Record name | 5-(3-Chloro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-91-8 |
Source


|
| Record name | 5-(3-Chloro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


